An In-depth Technical Guide to 1-(2-methylphenyl)-1H-pyrrole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2-methylphenyl)-1H-pyrrole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-(2-methylphenyl)-1H-pyrrole, a substituted N-arylpyrrole of significant interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug development and related fields. All information is supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of the N-Arylpyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active natural products, including heme, chlorophyll, and vitamin B12[1][2]. The introduction of an aryl substituent at the nitrogen atom gives rise to N-arylpyrroles, a class of compounds with diverse and tunable electronic and steric properties. This substitution pattern is a key feature in many marketed drugs, such as the anti-inflammatory drug tolmetin and the anticancer agent sunitinib, highlighting the therapeutic potential of this scaffold[1][3]. The 2-methylphenyl substituent, in particular, introduces a degree of steric hindrance and alters the electronic nature of the pyrrole ring, which can have profound effects on the molecule's reactivity and biological activity. This guide aims to provide a detailed examination of 1-(2-methylphenyl)-1H-pyrrole as a valuable building block for the development of novel chemical entities.
Physicochemical Properties
A thorough understanding of the physical properties of a compound is crucial for its handling, purification, and formulation. While experimental data for 1-(2-methylphenyl)-1H-pyrrole is not extensively compiled in a single source, the following table summarizes the available and predicted information.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | - |
| Molecular Weight | 157.21 g/mol | [4] |
| CAS Number | 2437-42-5 | [5] |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | General observation for similar N-arylpyrroles. |
| Boiling Point | Not explicitly reported. For comparison, 1-(4-methylphenyl)-1H-pyrrole has a boiling point of 124 °C at 13.5 mm Hg. | |
| Melting Point | Not explicitly reported. | |
| Density | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents such as ethanol, ether, and benzene, and sparingly soluble in water. |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected spectroscopic signatures of 1-(2-methylphenyl)-1H-pyrrole based on data from analogous compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring and the 2-methylphenyl group. The pyrrole protons typically appear as multiplets in the aromatic region. The methyl group on the phenyl ring will present as a singlet. The aromatic protons of the tolyl group will also appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the ortho-methyl substituent.[6][7][8]
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The spectrum will show signals for the four distinct carbons of the pyrrole ring and the carbons of the 2-methylphenyl group, including the methyl carbon.[6][7][9]
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-methylphenyl)-1H-pyrrole will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:
-
C-H stretching vibrations of the aromatic rings.
-
C=C stretching vibrations within the pyrrole and phenyl rings.
-
C-N stretching vibrations.
A representative workflow for acquiring and interpreting spectroscopic data is illustrated below.
Caption: Workflow for Spectroscopic Characterization.
Synthesis of 1-(2-methylphenyl)-1H-pyrrole
The Paal-Knorr synthesis is a classical and highly effective method for the preparation of substituted pyrroles.[2][12][13][14] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, o-toluidine. A common and convenient 1,4-dicarbonyl equivalent for this synthesis is 2,5-dimethoxytetrahydrofuran.
Reaction Mechanism: Paal-Knorr Synthesis
The reaction proceeds through the following key steps:
-
Hydrolysis of 2,5-dimethoxytetrahydrofuran: In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde, the required 1,4-dicarbonyl compound.
-
Formation of a Hemiaminal: The primary amine (o-toluidine) undergoes a nucleophilic attack on one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate.
-
Cyclization: An intramolecular nucleophilic attack of the nitrogen atom on the second carbonyl group leads to the formation of a five-membered ring.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrrole ring.
Caption: Paal-Knorr Synthesis Mechanism.
Detailed Experimental Protocol
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
o-Toluidine
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine (1 equivalent) in a minimal amount of ethanol.
-
Add glacial acetic acid (catalytic amount).
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1 equivalent).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-(2-methylphenyl)-1H-pyrrole.
Chemical Reactivity
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions.[15][16][17] The nitrogen atom's lone pair of electrons participates in the aromatic sextet, significantly increasing the electron density of the ring carbons.
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (Wheland intermediate) through resonance. The presence of the N-aryl group can influence the regioselectivity and reactivity of these substitutions.
Common electrophilic substitution reactions that N-arylpyrroles undergo include:
-
Nitration: Reaction with a mild nitrating agent.
-
Sulfonation: Reaction with a sulfonating agent.
-
Halogenation: Reaction with halogens or N-halosuccinimides.
-
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, often requiring milder conditions than for benzene.
Caption: General Mechanism of Electrophilic Substitution.
Applications in Drug Development
The N-arylpyrrole motif is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its synthetic tractability.[1][3][18][19][20][21][22]
As a Pharmacophore
The pyrrole ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-π stacking interactions with biological targets. The N-aryl substituent provides a vector for exploring structure-activity relationships (SAR) by modifying its electronic and steric properties.
Potential Therapeutic Areas
Derivatives of N-arylpyrroles have shown promise in a variety of therapeutic areas, including:
-
Anticancer Agents: As inhibitors of kinases and other enzymes involved in cell proliferation.[1][3]
-
Anti-inflammatory Drugs: Modulating inflammatory pathways.[3]
-
Antimicrobial Agents: Exhibiting activity against bacteria and fungi.
-
Central Nervous System (CNS) Agents: Targeting receptors and enzymes in the brain.
The development of new drugs based on the 1-(2-methylphenyl)-1H-pyrrole scaffold is an active area of research, with the potential to yield novel therapeutic agents with improved efficacy and safety profiles.
Safety and Handling
While specific toxicological data for 1-(2-methylphenyl)-1H-pyrrole is limited, general precautions for handling aromatic amines and pyrrole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.
-
In case of contact:
-
Skin: Wash the affected area thoroughly with soap and water.
-
Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
1-(2-methylphenyl)-1H-pyrrole is a versatile N-arylpyrrole with significant potential as a building block in drug discovery and materials science. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and potential applications. The detailed experimental protocol for its synthesis via the Paal-Knorr reaction offers a practical starting point for researchers. Further investigation into the biological activities and material properties of derivatives of 1-(2-methylphenyl)-1H-pyrrole is warranted and is expected to lead to the development of novel and valuable chemical entities.
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-Methylphenyl)-1H-pyrrole | C11H11N | CID 272426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Methylphenyl)-1H-pyrrole - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]
- 6. rsc.org [rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 9. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 16. quora.com [quora.com]
- 17. homework.study.com [homework.study.com]
- 18. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scitechnol.com [scitechnol.com]
